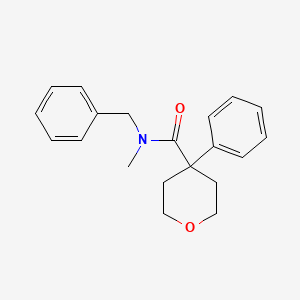
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one, also known as DMNPPO, is a chemical compound that has been widely studied for its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 269.3 g/mol.
Applications De Recherche Scientifique
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one has been studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one can be used as a starting material for the synthesis of other compounds. In materials science, 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one can be used as a building block for the synthesis of polymers and other materials. In medicinal chemistry, 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one has been studied for its potential as an anticancer agent and as a fluorescent probe for detecting biomolecules.
Mécanisme D'action
The mechanism of action of 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in the regulation of cell death.
Biochemical and Physiological Effects:
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one is that it is relatively easy to synthesize and purify, making it a useful starting material for other compounds. However, one limitation is that it can be difficult to handle due to its sensitivity to air and moisture. 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one also has limited solubility in water, which may make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one. One direction is to further explore its potential as an anticancer agent, including its mechanism of action and its efficacy in vivo. Another direction is to investigate its potential as a fluorescent probe for detecting biomolecules, including its sensitivity and selectivity. Finally, 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one could be used as a building block for the synthesis of novel materials with useful properties, such as conductivity or biocompatibility.
Méthodes De Synthèse
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Wittig reaction. The most commonly used method is the Claisen-Schmidt condensation reaction, which involves the condensation of 4-nitrobenzaldehyde with 4,4-dimethylpentan-2-one in the presence of a base such as sodium hydroxide. The resulting product is 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one, which can be purified by recrystallization.
Propriétés
IUPAC Name |
(E)-4,4-dimethyl-1-(4-nitrophenyl)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)12(15)9-6-10-4-7-11(8-5-10)14(16)17/h4-9H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQQNPNRHEZAP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1e)-4,4-Dimethyl-1-(4-nitrophenyl)pent-1-en-3-one | |
CAS RN |
1577-04-4 |
Source


|
| Record name | NSC48395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)
![4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B5806900.png)

![1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone](/img/structure/B5806917.png)





![1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)


![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)